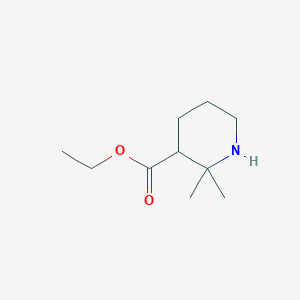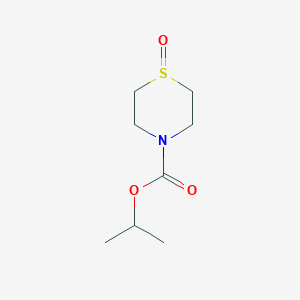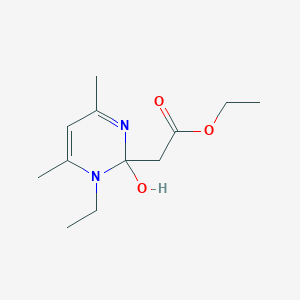
5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one is a heterocyclic compound that features an oxadiazole ring, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzyl hydrazine with ethyl chloroformate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to various reduced forms of the oxadiazole ring.
Aplicaciones Científicas De Investigación
5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminobenzyl alcohol
- Benzyl alcohol
- 1-(4-Aminobenzyl)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-[(4-aminophenyl)methyl]-3-ethyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-11(15)16-10(13-14)7-8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3 |
Clave InChI |
GYMNHVWKHCTDHP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)OC(=N1)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)

![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)




![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
